
11-Oxomogroside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxomogroside I is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the mogroside family, which are triterpene glycosides known for their intense sweetness and various health benefits. This compound is particularly noted for its antioxidant, anti-inflammatory, and blood glucose modulation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside I involves the extraction of mogrosides from monk fruit, followed by chemical or enzymatic modifications. The extraction process typically uses solvents such as ethanol or carbon dioxide. The extracted mogrosides are then subjected to biotransformation processes, which may include chemical conversion or enzymatic conversion to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale extraction techniques using ethanol or supercritical carbon dioxide. The extracted mogrosides are then purified and converted into this compound through controlled biotransformation processes. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Oxomogroside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
11-Oxomogroside I has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener and a precursor for synthesizing other mogroside derivatives.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for studying cellular processes and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in managing diabetes, obesity, and inflammatory diseases.
Industry: It is utilized in the food and beverage industry as a natural sweetener and flavor enhancer
Wirkmechanismus
The mechanism of action of 11-Oxomogroside I involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Blood Glucose Modulation: this compound enhances insulin sensitivity and regulates glucose metabolism by activating specific receptors and enzymes
Vergleich Mit ähnlichen Verbindungen
Mogroside V: Another mogroside with intense sweetness and similar health benefits.
Stevioside: A diterpene glycoside from Stevia rebaudiana, known for its sweetness and health-promoting properties.
Rebaudioside A: Another sweet compound from Stevia rebaudiana with similar applications.
Uniqueness of 11-Oxomogroside I: this compound is unique due to its specific structural features, such as the presence of an 11-keto group, which imparts distinct biological activities. Unlike other mogrosides, this compound exhibits a combination of antioxidant, anti-inflammatory, and blood glucose modulation effects, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C42H70O14 |
|---|---|
Molekulargewicht |
799.0 g/mol |
IUPAC-Name |
17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3 |
InChI-Schlüssel |
TUFDSEMWRYIOBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
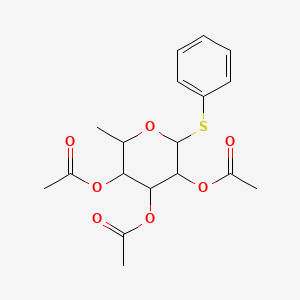
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
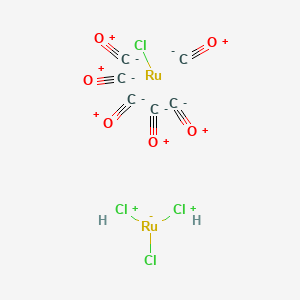
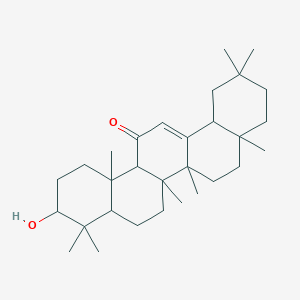
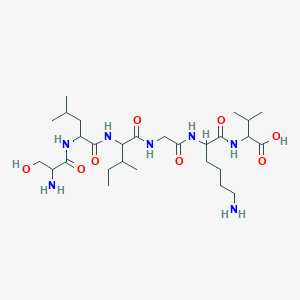
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)

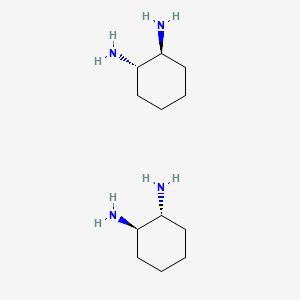
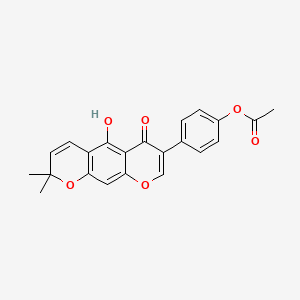
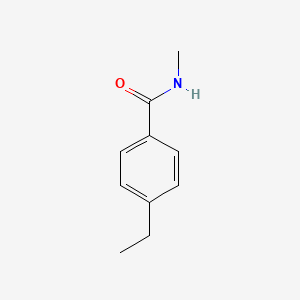
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
